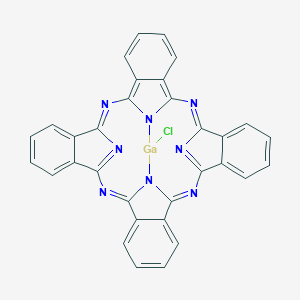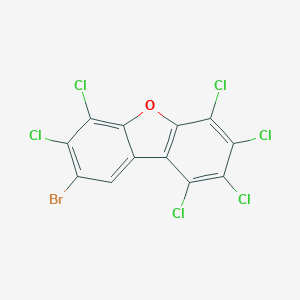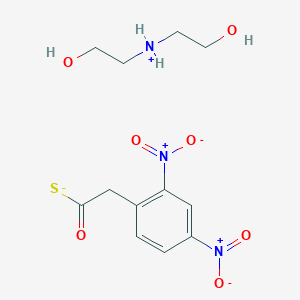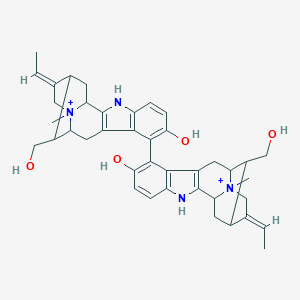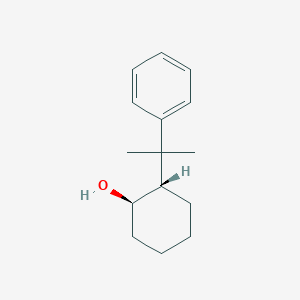
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Vue d'ensemble
Description
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol, also known as dihydrocarveol, is a chiral alcohol that has been widely used in various scientific research applications. This compound is a colorless liquid with a pleasant minty aroma and is commonly found in essential oils of plants such as caraway, spearmint, and dill.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol is not fully understood. However, studies have shown that it may exert its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the activity of enzymes involved in oxidative stress, which may contribute to its antioxidant activity.
Effets Biochimiques Et Physiologiques
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which may contribute to its antioxidant activity. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol in lab experiments is its unique properties, which make it suitable for various scientific research applications. Additionally, it is readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol and its potential in treating various diseases. Furthermore, the use of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals is an area of interest for future research.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol can be achieved through various methods. One of the most common methods is the reduction of carvone, which is a ketone found in essential oils of plants. The reduction of carvone can be achieved through catalytic hydrogenation or using reducing agents such as sodium borohydride. Another method is the asymmetric synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol using chiral catalysts.
Applications De Recherche Scientifique
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been widely used in scientific research due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and antioxidant activities. It has also been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYOSJAXQPHWCK-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546076 | |
| Record name | (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
CAS RN |
109527-43-7 | |
| Record name | (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



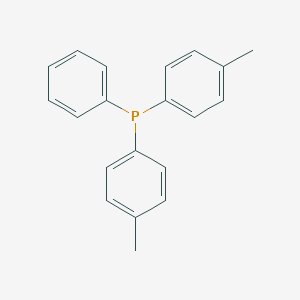
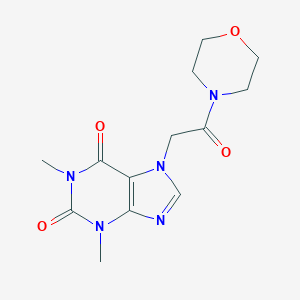
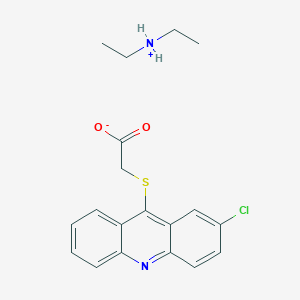
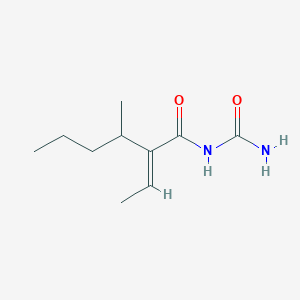
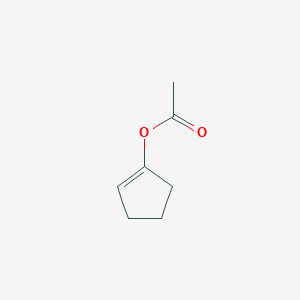
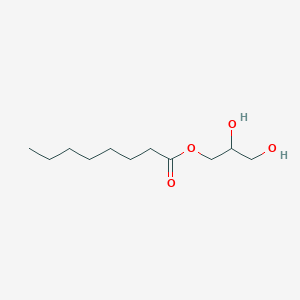
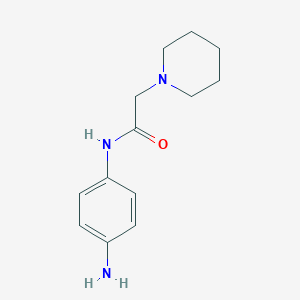
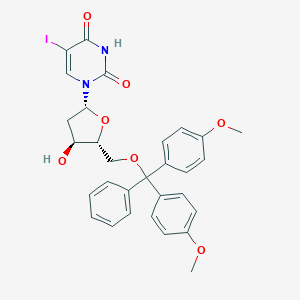
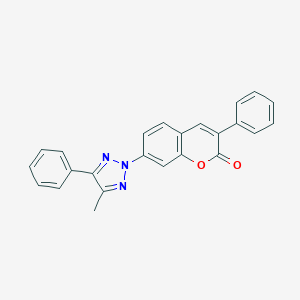
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
